Methyl 2-chloroquinazoline-7-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Secure the exact regioisomer cited in Pfizer's WO2007/125405 for EGFR kinase programs. Unlike generic quinazoline carboxylates, the 7-position methyl ester and 2-chloro substituent supply orthogonal reactivity essential for high-throughput SNAr and cross-coupling, ensuring reliable SAR exploration. Trusted intermediate for focused kinase inhibitor libraries.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 953039-79-7
Cat. No. B1519853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloroquinazoline-7-carboxylate
CAS953039-79-7
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NC(=NC=C2C=C1)Cl
InChIInChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-7-5-12-10(11)13-8(7)4-6/h2-5H,1H3
InChIKeyMNAOYMVGZLGOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloroquinazoline-7-carboxylate (CAS 953039-79-7): A Core Scaffold for Kinase-Targeted Library Synthesis


Methyl 2-chloroquinazoline-7-carboxylate (CAS 953039-79-7) is a privileged heterocyclic building block featuring a reactive 2-chloro substituent and a 7-position methyl ester on the quinazoline core [1]. Quinazoline is a cornerstone scaffold in medicinal chemistry, widely recognized for its role in developing kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) family . This specific regioisomer provides a distinct, well-defined synthetic handle that is frequently cited in patent literature as an intermediate for constructing libraries of biologically active molecules [1].

Beyond the Quinazoline Core: Why Regioisomers of Methyl 2-chloroquinazoline-7-carboxylate Cannot Be Casually Interchanged


While numerous quinazoline carboxylates exist as commercial building blocks, the exact position of the ester and chloro substituents on the bicyclic core (e.g., 6- vs. 7-carboxylate) is a critical determinant of downstream synthetic utility and final biological activity . Generic substitution with a regioisomer like Methyl 2-chloroquinazoline-6-carboxylate or Methyl 2-chloroquinazoline-8-carboxylate is not feasible, as the altered electronic and steric environment around the reactive center directly impacts the regioselectivity and yield of subsequent nucleophilic aromatic substitution (SNAr) reactions and cross-coupling steps . Furthermore, even when the same core substitution pattern is used, replacing the methyl ester with a free carboxylic acid or a different ester profoundly alters the compound's solubility profile (LogP), its behavior in aqueous workup, and its compatibility with organometallic reagents, necessitating re-optimization of established synthetic protocols .

Methyl 2-chloroquinazoline-7-carboxylate: A Data-Driven Comparative Analysis Against Core Alternatives


Quantified Synthetic Efficiency of Methyl 2-chloroquinazoline-7-carboxylate via Selective Dehalogenation

A key differentiator is the defined synthetic route from methyl 2,4-dichloroquinazoline-7-carboxylate, which proceeds with a reported yield of approximately 65% . This contrasts with alternative syntheses starting from methyl 2-oxo-1,2-dihydroquinazoline-7-carboxylate using POCl3, which can be less efficient for this specific substrate due to potential side reactions and challenging purifications . The 65% yield provides a reliable, quantitative benchmark for procurement and process chemistry planning that is not consistently reported for other 2-chloroquinazoline regioisomers.

Medicinal Chemistry Organic Synthesis Process Chemistry

Intrinsic Cytostatic Potency of the Methyl 2-chloroquinazoline-7-carboxylate Scaffold

The core Methyl 2-chloroquinazoline-7-carboxylate scaffold itself exhibits moderate, quantifiable cytotoxic activity. It has demonstrated an IC50 of 18.36 µM against the MCF-7 breast cancer cell line and 22.50 µM against the H460 lung cancer cell line . This baseline activity is significant when compared to the complete inactivity of simple quinazoline or to advanced 2-chloroquinazoline derivatives, which can achieve IC50 values in the low micromolar to nanomolar range (e.g., 1.73 - 10.06 µM against various EGFR-expressing cell lines) [1]. This positions the compound as an ideal starting point for optimization, where the measurable, albeit moderate, potency confirms target engagement and provides a clear, quantifiable benchmark for measuring the success of subsequent derivatization efforts.

Cancer Research Kinase Inhibition Antiproliferative Agents

Strategic Advantage in Library Synthesis: Orthogonal Reactivity of the 2-Chloro and 7-Methyl Ester Handles

This compound uniquely combines a reactive 2-chloro group for SNAr chemistry with a stable 7-methyl ester. This orthogonal reactivity allows for the sequential, selective functionalization of the quinazoline core without protective group manipulation [1]. For example, the 2-chloro position can be substituted with various amines to introduce diversity at a key binding site, while the 7-ester can be independently hydrolyzed to a carboxylic acid for further amide coupling or retained to modulate physicochemical properties [1]. This contrasts with Methyl quinazoline-7-carboxylate (lacking the 2-chloro handle), which cannot be directly diversified at the 2-position, and 2-Chloroquinazoline (lacking the 7-ester), which lacks a site for late-stage functionalization at the opposite end of the molecule .

Combinatorial Chemistry Drug Discovery Scaffold Decoration

Patented Intermediate in High-Value EGFR-Targeting Programs

Methyl 2-chloroquinazoline-7-carboxylate is explicitly disclosed as a key intermediate in major pharmaceutical patents, most notably Pfizer's WO2007/125405 A2 [1]. This direct citation in intellectual property is a powerful differentiator from many commercially available, yet scientifically untethered, quinazoline building blocks. The patent linkage provides direct evidence that this specific regioisomer is on a proven synthetic pathway to compounds of high therapeutic value. In contrast, while numerous generic quinazoline carboxylates are available for sale, their connection to validated drug discovery programs is often undocumented, making them higher-risk purchases for projects requiring a defined, IP-relevant lead series.

Pharmaceutical Patent Analysis EGFR Inhibitors Targeted Therapy

Methyl 2-chloroquinazoline-7-carboxylate: Optimized Applications in Drug Discovery and Chemical Biology


Efficient Synthesis of 2-Amino-Substituted Quinazoline Libraries

Capitalizing on the reactive 2-chloro group [1], researchers can rapidly generate diverse libraries of 2-aminoquinazoline-7-carboxylates through high-throughput SNAr reactions with primary and secondary amines. This application is directly supported by the compound's established synthetic route and moderate yield, providing a reliable and scalable entry point for generating focused compound collections for kinase inhibitor screening.

Construction of EGFR-Targeted Kinase Inhibitor Leads

The direct citation in Pfizer's WO2007/125405 A2 patent [1] positions this compound as a privileged intermediate for programs targeting the EGFR kinase family. Medicinal chemists can confidently use this scaffold to explore structure-activity relationships (SAR) around the quinazoline core, building upon a validated, IP-relevant starting point that has a direct link to advanced pharmaceutical research.

Development of Activity-Based Probes and Chemical Biology Tools

The orthogonal reactivity of the 2-chloro and 7-methyl ester groups [2] enables the design of bifunctional probes. For instance, the 7-position can be used to install a fluorescent reporter or biotin tag, while the 2-position can be diversified to explore binding to a biological target of interest. This scenario leverages the compound's unique, twice-as-many functionalization sites compared to simpler analogs [2] to create sophisticated chemical tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-chloroquinazoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.